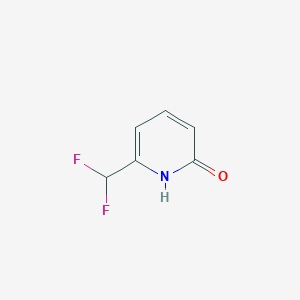

6-(Difluoromethyl)pyridin-2(1H)-one

Übersicht

Beschreibung

6-(Difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a difluoromethyl group at the 6-position and a keto group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloropyridin-2(1H)-one with difluoromethylating agents under specific conditions

Industrial Production Methods

Industrial production methods for 6-(Difluoromethyl)pyridin-2(1H)-one may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Difluoromethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxypyridines. Substitution reactions can lead to a variety of substituted pyridines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Agents

The difluoromethyl group in 6-(Difluoromethyl)pyridin-2(1H)-one contributes to the development of new antimicrobial agents. For instance, derivatives of this compound have been synthesized and evaluated for their activity against various bacterial strains. The presence of the difluoromethyl group enhances the binding affinity to bacterial enzymes, thereby increasing antimicrobial efficacy .

1.2 Enzyme Inhibitors

Research has demonstrated that this compound can act as an enzyme inhibitor. Specifically, N-(difluoromethyl)pyridin-2(1H)-one-substituted acetic acids have shown potential as inhibitors for certain enzymes, which are critical in metabolic pathways . The difluoromethyl moiety is isosteric to a carbinol unit, facilitating interactions with enzyme active sites through weak hydrogen bonding.

Agrochemical Applications

2.1 Insecticides

The compound has been explored as a precursor for developing new insecticides. For example, derivatives of this compound have been synthesized and tested against pests such as aphids. These derivatives exhibited enhanced biological activity compared to traditional insecticides due to improved lipophilicity and binding interactions with insect neurotransmitter receptors .

2.2 Herbicides

In addition to insecticidal properties, compounds derived from this compound have shown promise as herbicides. The difluoromethyl group contributes to the selectivity and potency of these herbicides against specific weed species while minimizing toxicity to crops .

Synthetic Applications

3.1 Late-Stage Functionalization

The versatility of this compound in synthetic chemistry is evident in late-stage difluoromethylation processes. Recent advancements have allowed for the selective installation of the difluoromethyl group onto complex biomolecules, including proteins and natural products, enhancing their pharmacological profiles . This method has streamlined the synthesis of fluorinated compounds that are crucial in drug discovery.

| Compound Name | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| N-(difluoromethyl)pyridin-2(1H)-one | Antimicrobial | E. coli | 12 |

| Difluoromethylated Imidacloprid | Insecticide | Myzus persicae | 0.03 |

| Difluoromethylated Herbicide | Herbicide | Amaranthus retroflexus | 0.05 |

Table 2: Synthetic Routes for Derivatives of this compound

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| O-Difluoromethylation | 85 | TMSCF2Br |

| N-Difluoromethylation | 72 | LiTMP, CO2 |

| C-Difluoromethylation | 76 | CuI, CsF |

Case Studies

Case Study 1: Development of Antimicrobial Agents

A study conducted by researchers focused on synthesizing a series of N-(difluoromethyl)pyridin-2(1H)-one derivatives aimed at combating antibiotic-resistant bacteria. The results indicated that several derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of these compounds in addressing public health concerns related to antibiotic resistance .

Case Study 2: Insecticide Efficacy Against Aphids

In another study, derivatives of this compound were evaluated for their effectiveness as insecticides against green peach aphids. The findings revealed that these compounds not only outperformed existing commercial insecticides but also demonstrated lower toxicity to beneficial insects, making them suitable candidates for integrated pest management strategies .

Wirkmechanismus

The mechanism of action of 6-(Difluoromethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-(Trifluoromethyl)pyridin-2(1H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

6-Methylpyridin-2(1H)-one: Contains a methyl group instead of a difluoromethyl group.

6-Chloropyridin-2(1H)-one: Features a chlorine atom at the 6-position instead of a difluoromethyl group.

Uniqueness

6-(Difluoromethyl)pyridin-2(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in various research fields.

Biologische Aktivität

6-(Difluoromethyl)pyridin-2(1H)-one is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group, which is known to enhance biological properties such as lipophilicity and enzyme interaction. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F2N, and its structure includes a pyridine ring with a difluoromethyl substituent at the 6-position. This unique substitution pattern influences its chemical behavior and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for various kinases, including TGFβRI kinase, which is implicated in numerous cellular processes such as proliferation and differentiation .

- Protein Interaction : The difluoromethyl group enhances the compound's ability to interact with proteins, potentially affecting their function through binding interactions or conformational changes .

- Modulation of Lipophilicity : The presence of fluorine atoms increases the lipophilicity of the compound, which can improve membrane permeability and bioavailability .

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- Inhibitory Effects on Tumor Cells : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 and other tumor models. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Selectivity : While effective against cancer cells, the compound's selectivity profile needs further investigation to minimize cytotoxic effects on normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bactericidal Effects : Preliminary studies indicate that this compound has activity against Gram-positive bacteria, with potential applications in treating bacterial infections .

- Mechanism of Action : The antimicrobial activity may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies highlight the therapeutic applications of this compound:

- TGFβRI Kinase Inhibition :

- Antiparasitic Activity :

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| TGFβRI Kinase Inhibition | Significant inhibition; potential for cancer treatment |

| Antimicrobial Activity | Effective against Gram-positive bacteria; further studies needed |

| Cytotoxicity | Exhibits selective cytotoxicity in tumor cell lines |

| Antiparasitic Potential | Shows promise against Leishmania species |

Eigenschaften

IUPAC Name |

6-(difluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-6(8)4-2-1-3-5(10)9-4/h1-3,6H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBTVHQLSYVUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.